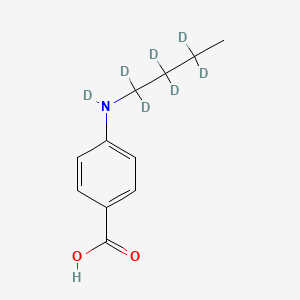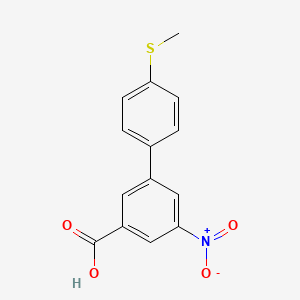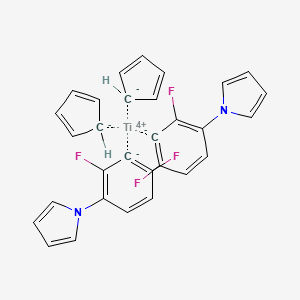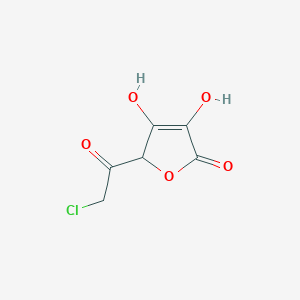
BIS(ETHYLCYCLOPENTADIENYL)MAGNESIUM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(ethylcyclopentadienyl)magnesium: is an organometallic compound with the chemical formula C14H18Mg . It is a solid compound that appears colorless to pale yellow and is sensitive to air and moisture . This compound is used as a reagent in organic synthesis and as a precursor in various industrial applications .
Mécanisme D'action
Target of Action
Bis(ethylcyclopentadienyl)magnesium (EtCp)2Mg is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds such as ketones, aldehydes, and esters .
Mode of Action
(EtCp)2Mg acts as a Grignard reagent . It interacts with its targets (ketones, aldehydes, and esters) through addition reactions, leading to the formation of alcohols and hydrocarbons . It can also serve as a catalyst in organometallic reactions .
Biochemical Pathways
The exact biochemical pathways affected by (EtCp)2Mg are dependent on the specific reactions it is involved in. Generally, it participates in the formation of carbon-carbon bonds, which are crucial in the synthesis of a wide range of organic compounds .
Pharmacokinetics
Its physical properties such as its density (1912 g/mL at 25°C (lit)) and its sensitivity to air and moisture may impact its behavior in a biological context.
Result of Action
The result of (EtCp)2Mg’s action is the formation of new organic compounds. By acting as a Grignard reagent, it enables the synthesis of alcohols and hydrocarbons from ketones, aldehydes, and esters .
Action Environment
(EtCp)2Mg is sensitive to both air and moisture . It rapidly oxidizes in air , and it should be stored in a dry, cool, and well-ventilated place, away from sources of ignition and flammable materials . These environmental factors can significantly influence the compound’s action, efficacy, and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(ethylcyclopentadienyl)magnesium can be synthesized by reacting ethylcyclopentadienyl sodium with magnesium chloride under an inert atmosphere . The reaction typically occurs at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful handling of reagents and maintaining an inert atmosphere to ensure the purity and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions:
Addition Reactions: Bis(ethylcyclopentadienyl)magnesium can undergo addition reactions with ketones, aldehydes, and esters to form alcohols and hydrocarbons.
Substitution Reactions: It can participate in substitution reactions, particularly in the formation of Grignard reagents.
Common Reagents and Conditions:
Reagents: Ketones, aldehydes, esters, and other electrophiles.
Conditions: Typically carried out under an inert atmosphere to prevent oxidation and moisture sensitivity.
Major Products:
Alcohols: Formed from the addition reactions with carbonyl compounds.
Hydrocarbons: Resulting from various organic synthesis reactions.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis to prepare various organic compounds .
- Acts as a catalyst in organometallic chemistry reactions .
Biology and Medicine:
- Limited direct applications in biology and medicine, but its derivatives and related compounds are studied for potential uses .
Industry:
Comparaison Avec Des Composés Similaires
- Bis(cyclopentadienyl)magnesium
- Bis(isopropylcyclopentadienyl)magnesium
- Bis(methylcyclopentadienyl)magnesium
Uniqueness:
- Bis(ethylcyclopentadienyl)magnesium is unique due to its ethyl substituents, which can influence its reactivity and solubility compared to other cyclopentadienyl magnesium compounds .
- Its specific applications in optical coatings and as a precursor in solar energy research highlight its distinct properties .
Propriétés
Numéro CAS |
114460-02-5 |
|---|---|
Formule moléculaire |
C14H18Mg 10* |
Poids moléculaire |
210.6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Oxa-7-azaspiro[4.5]decan-2-one](/img/structure/B1141662.png)
![5-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141663.png)
![(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane](/img/structure/B1141670.png)




